6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one
Overview
Description
6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one is a useful research compound. Its molecular formula is C9H5Br2ClN2O and its molecular weight is 352.41 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-Cancer Activity
Quinazolinone derivatives, including those synthesized from 6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one, have shown significant potential in anti-cancer research. These compounds have been evaluated against various cancer cell lines, including breast cancer cells, where certain derivatives linked to thiazolidinone, oxadiazole, or pyrazole moieties demonstrated comparable or superior activity to doxorubicin. Docking studies on the ATP binding site of EGFR and in vitro screening against EGFR tyrosine kinases revealed inhibitory activities, indicating their potential mechanism of action (Ahmed, Belal, & Youns, 2015).
Antiviral Activities
The synthesis of novel quinazolinone derivatives using microwave-assisted techniques has been explored for their antiviral activities against a spectrum of viruses, including influenza A, SARS coronavirus, dengue, yellow fever, and others. Some derivatives exhibited significant inhibitory activity, particularly against avian influenza H5N1, suggesting their utility in developing new antiviral agents (Selvam et al., 2007).
Antimicrobial Activity
Research into quinazolinone derivatives has also extended into antimicrobial activity, with compounds showing effectiveness against both gram-positive and gram-negative bacteria, as well as fungal strains. This activity suggests the potential for developing new antimicrobial agents based on quinazolinone chemistry (Shi et al., 2013).
Mechanism of Action
Target of Action
It has been tested in vitro against the human breast cancer cell line (mcf-7) , suggesting that it may target proteins or pathways involved in breast cancer.
Biochemical Pathways
It has been shown to activate the apoptotic cascade in mcf-7 cells , suggesting that it may influence pathways related to programmed cell death.
Result of Action
6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one has shown promising cytotoxic activity against the MCF-7 breast cancer cell line . Some derivatives of this compound have exerted a powerful cytotoxic effect, with a very low IC50 . All tested compounds activated the apoptotic cascade in MCF-7 cells .
Biochemical Analysis
Biochemical Properties
6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one plays a significant role in biochemical reactions, particularly in the context of its antitumor activity. This compound interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme caspase-3, a member of the cysteine protease family, which plays a crucial role in apoptotic pathways by cleaving a variety of key cellular proteins . The interaction of this compound with caspase-3 leads to the activation of the apoptotic cascade, thereby inducing programmed cell death in cancer cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In cancer cells, this compound has been shown to induce apoptosis, thereby inhibiting cell proliferation . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of caspase-3 by this compound leads to the cleavage of key cellular proteins, resulting in the execution of apoptosis . Additionally, this compound has been observed to affect gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding of this compound to caspase-3 results in the activation of the enzyme, which in turn triggers the apoptotic cascade . This activation leads to the cleavage of various substrates, ultimately resulting in cell death. Furthermore, this compound has been shown to inhibit the activity of certain kinases, thereby affecting cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained antitumor activity. Prolonged exposure to this compound can lead to its degradation, which may reduce its efficacy over time. Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its apoptotic effects on cancer cells, although the extent of these effects may diminish with time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including damage to normal cells and tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired antitumor activity . Beyond this threshold, the compound’s efficacy plateaus, and adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. The metabolites of this compound can further interact with cellular targets, contributing to its overall antitumor activity. Additionally, this compound has been shown to affect metabolic flux and metabolite levels, particularly in cancer cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, facilitating its distribution to various cellular compartments. The localization and accumulation of this compound within cells are critical factors that influence its antitumor activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cellular targets. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its efficacy. The subcellular distribution of this compound is essential for its ability to induce apoptosis and inhibit cell proliferation.
Properties
IUPAC Name |
6,8-dibromo-2-(chloromethyl)-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2ClN2O/c10-4-1-5-8(6(11)2-4)13-7(3-12)14-9(5)15/h1-2H,3H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTKKBVDRWHPQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NC(=N2)CCl)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.